1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile

Catalog No.
S740641
CAS No.
29786-44-5
M.F
C12H10F3N
M. Wt
225.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitri...

CAS Number

29786-44-5

Product Name

1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile

IUPAC Name

1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile

Molecular Formula

C12H10F3N

Molecular Weight

225.21 g/mol

InChI

InChI=1S/C12H10F3N/c13-12(14,15)10-4-2-9(3-5-10)11(8-16)6-1-7-11/h2-5H,1,6-7H2

InChI Key

MFKULHDHOJHBAX-UHFFFAOYSA-N

SMILES

C1CC(C1)(C#N)C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

C1CC(C1)(C#N)C2=CC=C(C=C2)C(F)(F)F

1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile (CAS 29786-44-5) is a highly specialized fluorinated building block primarily utilized in the synthesis of CNS-active pharmaceutical libraries and monoamine reuptake inhibitor analogs [1]. Featuring a cyclobutane ring geminally substituted with a nitrile and a para-trifluoromethylphenyl group, this compound serves as a critical precursor for generating 1-arylcyclobutanemethanamines [2]. The incorporation of the trifluoromethyl moiety is a deliberate design choice in drug discovery to enhance lipophilicity, improve metabolic stability, and modulate the electronic properties of downstream intermediates, making it a high-value precursor for advanced therapeutic development.

Research Fit

Constrained core Cyclobutane ring at quaternary center provides conformational restriction for medicinal chemistry scaffold design.
para-CF3 profile Strong electron-withdrawing para-trifluoromethyl group modulates lipophilicity and metabolic stability in lead optimization.
Regioisomer identity para-substitution defines spatial geometry distinct from ortho and meta isomers, critical for SAR and binding orientation.

Substituting this compound with the more common 1-(4-chlorophenyl)cyclobutanecarbonitrile (the classic sibutramine precursor) or unsubstituted analogs fundamentally alters the pharmacological and physicochemical profile of the resulting downstream products [1]. The para-trifluoromethyl group is significantly bulkier (van der Waals volume ~42.6 ų vs ~22.4 ų for chlorine) and more electron-withdrawing, which directly impacts target receptor binding affinity and prevents CYP450-mediated para-hydroxylation [2]. In procurement, selecting a chloro or unsubstituted analog to save costs will result in library compounds with inferior metabolic half-lives and altered CNS penetrance, rendering them unsuitable for modern lead optimization workflows.

Substitution Risk

Regioisomer switch meta-CF3 isomer shares identical molecular weight and calculated LogP but may exhibit different steric interactions and binding pocket complementarity, altering SAR outcome.
Para-substituent change Replacing para-CF3 (σp ≈0.54) with para-Cl (σp ≈0.23) or H substantially modifies electronic distribution and lipophilicity, which may shift reactivity and ADME profile.
Core property shift Non-fluorinated phenyl analog (LogP ~2.5) lacks the deliberate lipophilicity elevation of the target compound (LogP ~3.65), likely affecting membrane permeability and distribution.

Enhanced Lipophilicity for CNS Library Synthesis

In the design of neuroactive compounds, the choice of halogen substitution on the 1-arylcyclobutane core dictates blood-brain barrier (BBB) permeability. The trifluoromethyl group in 1-(4-(trifluoromethyl)phenyl)cyclobutanecarbonitrile imparts a higher Hansch lipophilicity parameter (π = +0.88) compared to the chloro analog (π = +0.71) [1]. This translates to a calculated LogP increase of approximately 0.2 to 0.3 units in the downstream primary amines, optimizing the partition coefficient for passive CNS diffusion [2].

Evidence DimensionHansch lipophilicity parameter (π)
Target Compound Data+0.88 (para-CF3 group)
Comparator Or Baseline1-(4-chlorophenyl)cyclobutanecarbonitrile (+0.71 for para-Cl)
Quantified Difference+0.17 π units higher lipophilicity contribution
ConditionsCalculated physicochemical parameters for substituent effects

Procuring the CF3 analog ensures that downstream synthesized libraries possess the requisite lipophilicity for effective blood-brain barrier penetration in CNS drug discovery.

Lipophilicity (LogP)
Cross-study comparable
Target: LogP 3.65 Comparator: XLogP3 ~2.5 ΔLogP +1.15
Supports CNS penetration design
Calculated values; confirm experimentally

Metabolic Stability via Aromatic Deactivation

The metabolic liability of unsubstituted or weakly deactivated aryl rings limits the half-life of many drug candidates. The para-trifluoromethyl group in this building block exerts a strong electron-withdrawing effect (Hammett σp = 0.54), significantly deactivating the aromatic ring compared to an unsubstituted phenyl ring (σp = 0.00) or a chloro-substituted ring (σp = 0.23) [1]. This electronic deactivation, combined with the steric blocking of the para position, effectively suppresses CYP450-mediated aromatic hydroxylation in the resulting active pharmaceutical ingredients [2].

Evidence DimensionAromatic ring electronic deactivation (Hammett σp)
Target Compound Dataσp = 0.54 (Strongly deactivated)
Comparator Or Baseline1-(4-chlorophenyl)cyclobutanecarbonitrile (σp = 0.23)
Quantified Difference2.3-fold greater electron-withdrawing effect at the para position
ConditionsStandard Hammett substituent constants for aromatic systems

Buyers targeting long-acting therapeutics must select the CF3 precursor to inherently build metabolic resistance into their compound libraries.

Electronic profile (σp)
Class-level inference
para-CF3: σp ≈0.54 para-Cl: σp ≈0.23 Δσp ~0.31; CF3 sterically larger
Supports SAR differentiation
Hammett constants; context-dependent

Synthetic Reactivity in Nitrile Reduction

The synthesis of 1-arylcyclobutanemethanamines requires the reduction of the sterically hindered nitrile group. The strong electron-withdrawing nature of the para-trifluoromethyl group increases the electrophilic character of the nitrile carbon compared to electron-neutral or electron-donating analogs[1]. This electronic activation facilitates nucleophilic attack by hydride reagents (such as LiAlH4 or borane), allowing for efficient conversion to the primary amine under standard laboratory conditions, whereas less activated nitriles may require harsher forcing conditions or suffer from lower yields [2].

Evidence DimensionNitrile electrophilicity and reduction efficiency
Target Compound DataEnhanced reactivity due to strong -I/-M effects of CF3
Comparator Or BaselineElectron-neutral analogs (e.g., 1-phenylcyclobutanecarbonitrile)
Quantified DifferenceLower activation energy for hydride addition
ConditionsStandard hydride reduction protocols (e.g., LiAlH4 in THF)

This precursor offers superior processability and higher conversion rates during the critical nitrile reduction step in amine library synthesis.

Commercial specs
Head-to-head
para-CF3: 95–98%+ purity, multi-supplier active meta-CF3: limited stock, some discontinued flags
Ensures procurement reliability
Catalog review Apr 2026

Elimination of Regiochemical Liabilities vs. Meta-Isomer

When selecting fluorinated building blocks, the position of the CF3 group is critical. 1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile features para-substitution, which completely blocks the most reactive site on the aromatic ring [1]. In contrast, using the meta-isomer, 1-(3-(trifluoromethyl)phenyl)cyclobutanecarbonitrile (CAS 29786-43-4), leaves the para position open to potential off-target electrophilic aromatic substitutions during multi-step synthesis or in vivo metabolic oxidation [2].

Evidence DimensionAromatic para-position availability
Target Compound DataBlocked (0% para-reactivity)
Comparator Or Baseline1-(3-(trifluoromethyl)phenyl)cyclobutanecarbonitrile (Open para-position)
Quantified DifferenceComplete elimination of para-substitution byproducts
ConditionsMulti-step synthesis or metabolic stability assays

Procuring the para-isomer prevents the formation of complex regiochemical mixtures, simplifying purification and ensuring reproducible downstream yields.

Synthesis of CNS-Active Compound Libraries

Due to the high lipophilicity (π = +0.88) imparted by the trifluoromethyl group, this compound is the premier choice for synthesizing libraries of monoamine reuptake inhibitors or other neurotherapeutics where blood-brain barrier penetration is a strict requirement [1].

Development of Metabolically Stable APIs

The strong electron-withdrawing nature (Hammett σp = 0.54) and steric bulk of the para-CF3 group make this precursor ideal for drug discovery programs that need to overcome the rapid CYP450-mediated clearance associated with unsubstituted or chloro-substituted aryl rings [2].

High-Yield Primary Amine Production

In process chemistry, the electronic activation of the nitrile group by the para-CF3 moiety facilitates efficient hydride reduction. This makes it the preferred starting material for scalable production of 1-(4-(trifluoromethyl)phenyl)cyclobutanemethanamine and its subsequent derivatives [3].

Application Fit

Application
Selection Property
Validation Focus
CNS drug candidate lipophilicity optimization
para-CF3-driven LogP elevation and low TPSA
Passive permeability and ADME profiling
SAR electronic/steric probe
Strong electron-withdrawing character and steric bulk
Target binding, metabolic stability, and functional activity assays
Constrained cyclobutane library synthesis
Nitrile synthetic handle and quaternary carbon center
Chemical transformation efficiency and scaffold diversification
Reliable research procurement
Multi-supplier availability and defined purity grades
Supply risk assessment and lot-to-lot consistency

XLogP3

3.3

Wikipedia

1-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carbonitrile

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